Dibenzosuberol Dibenzosuberol Amitriptyline Related Compound
Brand Name: Vulcanchem
CAS No.: 1210-34-0
VCID: VC21327720
InChI: InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
SMILES: C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Molecular Formula: C15H14O
Molecular Weight: 210.27 g/mol

Dibenzosuberol

CAS No.: 1210-34-0

Cat. No.: VC21327720

Molecular Formula: C15H14O

Molecular Weight: 210.27 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dibenzosuberol - 1210-34-0

CAS No. 1210-34-0
Molecular Formula C15H14O
Molecular Weight 210.27 g/mol
IUPAC Name tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol
Standard InChI InChI=1S/C15H14O/c16-15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2
Standard InChI Key POAVRNPUPPJLKZ-UHFFFAOYSA-N
SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Canonical SMILES C1CC2=CC=CC=C2C(C3=CC=CC=C31)O
Appearance Solid powder
Melting Point 92.0 °C

Chemical Identity and Fundamental Properties

Dibenzosuberol is characterized by its systematic name 10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ol. It is a white crystalline compound with an aromatic odor, structurally defined by its tricyclic framework incorporating a hydroxyl group at the 5-position. This structural configuration grants the molecule specific chemical and physical properties that differentiate it from other related compounds such as Dibenzosuberone.

The fundamental properties of Dibenzosuberol include:

PropertyValue
CAS Number1210-34-0
Molecular FormulaC15H14O
Molecular Weight210.27 g/mol
Physical AppearanceWhite crystalline solid
StructureTricyclic with hydroxyl group at position 5

Structural Characteristics and Chemical Reactivity

The molecular architecture of Dibenzosuberol features a distinct hydroxyl group positioned at carbon-5 of the dibenzocycloheptene skeleton. This hydroxyl functionality introduces specific chemical reactivity patterns that distinguish it from ketone-containing analogs like Dibenzosuberone.

Key Structural Features

The dibenzocycloheptene core consists of two benzene rings connected by a seven-membered carbon cycle, creating a rigid tricyclic framework. This structural arrangement contributes significantly to the compound's interaction with various biological targets, making it a subject of interest in medicinal chemistry research.

Reactivity Profile

The reactivity of Dibenzosuberol is primarily governed by its hydroxyl group, which can participate in various chemical transformations:

  • Oxidation reactions converting the hydroxyl to a ketone group

  • Esterification reactions with carboxylic acids

  • Dehydration processes leading to unsaturated derivatives

  • Serving as a nucleophile in various substitution reactions

These reactivity patterns establish Dibenzosuberol as a versatile synthetic intermediate with applications across multiple chemical disciplines.

Synthesis Methodologies

Several synthetic approaches exist for the preparation of Dibenzosuberol, with the most common methods involving the reduction of Dibenzosuberone.

Reduction of Dibenzosuberone

The primary synthetic route involves the reduction of Dibenzosuberone (a related compound with CAS No. 1210-35-1). This process typically employs reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ketone functionality to a hydroxyl group .

Alternative Synthetic Pathways

Based on synthetic strategies for related compounds, alternative approaches may include:

  • Grignard reactions with appropriate dibenzocycloheptene derivatives

  • Selective functionalization of dibenzosuberane

  • Cyclization reactions of appropriately substituted diphenyl compounds

Modern Synthetic Approaches

Contemporary research has focused on developing more efficient and environmentally friendly synthetic methodologies:

Synthetic ApproachKey FeaturesAdvantages
Catalytic ReductionUses hydrogen with metal catalystsHigher selectivity, milder conditions
Green Chemistry MethodsEmploys sustainable reagents and solventsReduced environmental impact
Enzymatic TransformationsUtilizes biocatalystsStereoselective, environmentally benign

Biological Activity and Applications

Dibenzosuberol demonstrates significant potential in various biological and chemical applications, stemming from its unique structural features.

Pharmaceutical Applications

The dibenzocycloheptene scaffold appears in several pharmaceutical compounds, suggesting potential therapeutic applications for Dibenzosuberol:

  • As a precursor in the synthesis of tricyclic antidepressants

  • In the development of anti-inflammatory agents through its structural relationship to p38 MAP kinase inhibitors

  • As a building block for novel pharmaceutical entities targeting various biological pathways

Chemical Applications

In synthetic chemistry, Dibenzosuberol serves multiple purposes:

  • As a protecting group for carboxylic acids during peptide synthesis

  • As a key intermediate in the preparation of more complex organic molecules

  • As a structural component in the development of specialized polymers

Catalyst Development

Recent research has identified Dibenzosuberol as a valuable component in the design of novel catalysts:

  • The incorporation of dibenzosuberyl groups in nickel(II) catalysts has shown promise in polyethylene production

  • These catalysts demonstrate enhanced thermal stability and compatibility with polar solvents

  • The unique shielding provided by the dibenzocycloheptene structure contributes to improved catalyst performance

Structure-Activity Relationships

Understanding the relationship between Dibenzosuberol's structure and its activity provides valuable insights for designing derivatives with enhanced properties.

Comparison with Structurally Related Compounds

The dibenzocycloheptene family encompasses several related compounds, each with distinctive properties:

CompoundKey Structural FeatureNotable Properties
DibenzosuberolHydroxyl at position 5Synthetic intermediate, potential pharmacological applications
DibenzosuberoneKetone at position 5Precursor to various pharmaceutical compounds
DibenzosuberaneFully saturated at position 5Greater conformational flexibility
DibenzosuberenoneUnsaturated seven-membered ring with ketoneEnhanced rigidity, specialized applications

Structure Modification Effects

Modifications to the basic dibenzocycloheptene structure can significantly impact biological activity and chemical properties:

  • Introduction of hydrophilic substituents at positions 7, 8, and 9 enhances potency against p38 MAP kinase in related compounds

  • The hydroxyl group in Dibenzosuberol provides a hydrogen bonding site, potentially affecting interactions with biological targets

  • Saturation levels within the seven-membered ring influence conformational flexibility and reactivity profiles

Recent Research Developments

Current scientific investigation continues to explore the potential of Dibenzosuberol and related compounds in various applications.

Advances in Pharmaceutical Research

Research into dibenzocycloheptene derivatives has revealed promising pharmaceutical applications:

  • Development of novel p38 MAP kinase inhibitors with IC50 values in the low nanomolar range

  • Investigation of structure-activity relationships to enhance selectivity and potency

  • Exploration of anti-inflammatory and antidepressant properties of derivatives

Innovations in Catalyst Design

The incorporation of Dibenzosuberol derivatives in catalyst systems has shown significant promise:

  • Development of nickel(II) catalysts for the production of ultrahigh molecular weight polyethylene

  • Enhancement of catalyst stability through the shielding effect of the dibenzocycloheptene structure

  • Expansion of catalyst applications to include reactions in polar solvents

Synthetic Methodology Advancements

Recent advancements in synthetic approaches for Dibenzosuberol and related compounds focus on:

  • Development of regioselective functionalization methods

  • Implementation of sustainable synthetic routes utilizing Lewis acids

  • Exploration of novel reaction conditions to improve yield and purity

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